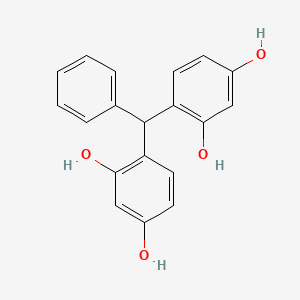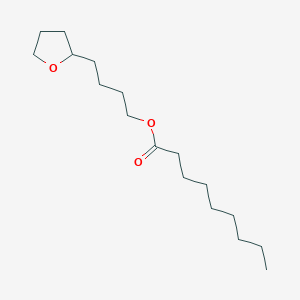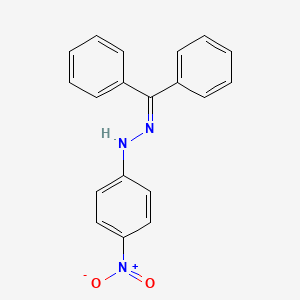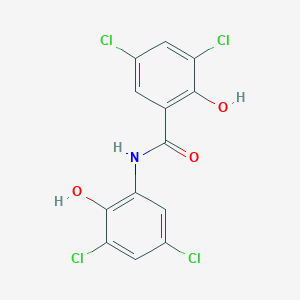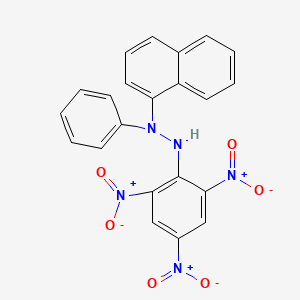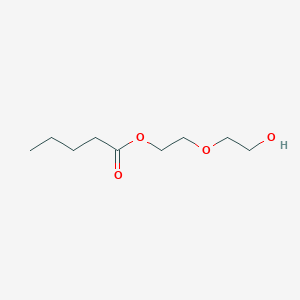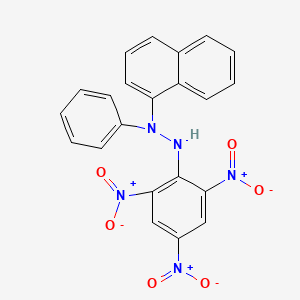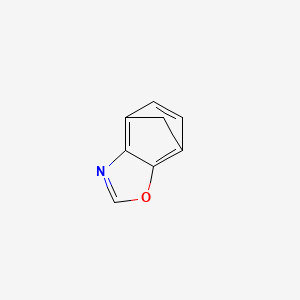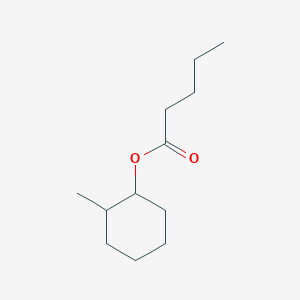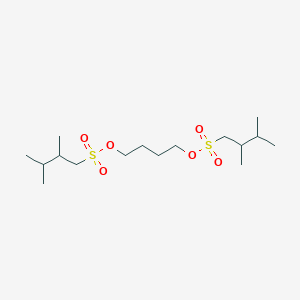
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid is a synthetic organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of dichloro and hydroxy substituents on one phenyl ring and an iodine substituent on the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 3,5-dichloro-4-hydroxybenzaldehyde and p-iodophenylacetic acid in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a suitable solvent like ethanol or methanol under reflux conditions for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbon-carbon double bond can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dichloro-4-oxophenyl)-2-(P-iodophenyl)-acrylic acid.
Reduction: Formation of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it may act by disrupting bacterial cell membranes or inhibiting key enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylacrylic acid: Lacks the iodine substituent.
3-(4-Hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid: Lacks the dichloro substituents.
3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-bromophenyl)-acrylic acid: Contains a bromine substituent instead of iodine.
Uniqueness
The presence of both dichloro and iodine substituents in 3-(3,5-Dichloro-4-hydroxyphenyl)-2-(P-iodophenyl)-acrylic acid makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
5325-36-0 |
|---|---|
Molekularformel |
C15H9Cl2IO3 |
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
(Z)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(4-iodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H9Cl2IO3/c16-12-6-8(7-13(17)14(12)19)5-11(15(20)21)9-1-3-10(18)4-2-9/h1-7,19H,(H,20,21)/b11-5- |
InChI-Schlüssel |
IDFPDBQWMNFKGD-WZUFQYTHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C(=C2)Cl)O)Cl)/C(=O)O)I |
Kanonische SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C(=C2)Cl)O)Cl)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



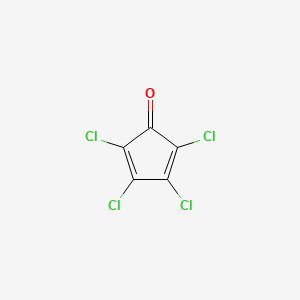
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
